1H-INDAZOLE-3,6-DICARBOXYLIC ACID DIETHYL ESTER

Vue d'ensemble

Description

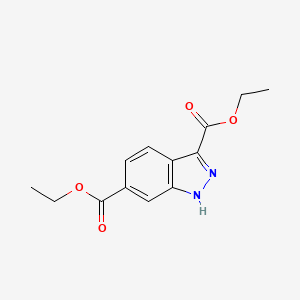

Diethyl 1H-indazole-3,6-dicarboxylate is a chemical compound with the molecular formula C13H14N2O4. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1H-INDAZOLE-3,6-DICARBOXYLIC ACID DIETHYL ESTER typically involves the reaction of indazole derivatives with diethyl oxalate under specific conditions. One common method includes the use of a base such as sodium ethoxide in an ethanol solvent, which facilitates the esterification process . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 1H-indazole-3,6-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include diethyl 1H-indazole-3-carboxylate, diethyl 1H-indazole-6-carboxylate, and various substituted indazole derivatives .

Applications De Recherche Scientifique

Pharmacological Applications

1H-Indazole-3,6-dicarboxylic acid diethyl ester has shown promise in several pharmacological studies:

Anticancer Activity

Recent research indicates that derivatives of indazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain indazole derivatives can inhibit cell proliferation in various cancer cell lines, including melanoma and leukemia . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Antifungal Activity

Indazole derivatives have also been evaluated for their antifungal properties against Candida species. Research revealed that compounds with indazole scaffolds showed considerable activity against Candida albicans and Candida glabrata, suggesting potential applications in treating fungal infections .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune response modulation and tumor progression. Some derivatives exhibited potent IDO1 inhibitory activities, indicating their potential as immunotherapeutic agents .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1H-INDAZOLE-3,6-DICARBOXYLIC ACID DIETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, indazole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential candidates for anticancer therapies .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1H-Indazole-3-carboxylic acid

- 1H-Indazole-6-carboxylic acid

- Diethyl 1H-indazole-3-carboxylate

- Diethyl 1H-indazole-6-carboxylate

Uniqueness

Diethyl 1H-indazole-3,6-dicarboxylate is unique due to the presence of two ester groups at positions 3 and 6 of the indazole ring. This structural feature imparts distinct chemical properties and reactivity compared to other indazole derivatives. The dual ester groups also enhance its solubility and potential for further functionalization in synthetic applications .

Activité Biologique

1H-Indazole-3,6-dicarboxylic acid diethyl ester is an indazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This compound, characterized by its unique molecular structure, has been investigated for its effects on cancer cell lines and metabolic pathways.

Chemical Structure

The chemical formula for this compound is CHNO, which indicates the presence of two carboxylic acid groups esterified with ethyl groups. This structural configuration is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of indazole derivatives. For instance, a study demonstrated that certain derivatives exhibit significant inhibitory effects against various cancer cell lines, including K562 (a chronic myeloid leukemia cell line). The compound showed an IC value of 5.15 µM , indicating potent cytotoxicity against cancer cells while having a higher IC value of 33.2 µM for normal HEK-293 cells, suggesting selectivity towards cancer cells .

Mechanism of Action:

- Apoptosis Induction: The compound was found to induce apoptosis in K562 cells in a dose-dependent manner. Flow cytometry assays revealed increased apoptosis rates when treated with varying concentrations (10, 12, and 14 µM) .

- Cell Cycle Arrest: It was noted that the compound could arrest the cell cycle at the G0/G1 phase, leading to reduced proliferation of cancer cells.

- Protein Expression Modulation: The compound affects the expression levels of key proteins involved in apoptosis. It reduces Bcl-2 (an anti-apoptotic protein) and increases Bax (a pro-apoptotic protein), thereby promoting apoptosis through the p53/MDM2 pathway .

Metabolic Effects

Indazole derivatives also show promise in metabolic regulation. They have been identified as inhibitors of hormone-sensitive lipase (HSL), an enzyme involved in fat metabolism. This inhibition may mimic insulin-like effects, potentially aiding in conditions such as non-insulin-dependent diabetes mellitus and metabolic syndrome .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

diethyl 1H-indazole-3,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-18-12(16)8-5-6-9-10(7-8)14-15-11(9)13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJGUEAPAXMTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=NN2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10723192 | |

| Record name | Diethyl 1H-indazole-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891782-58-4 | |

| Record name | Diethyl 1H-indazole-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.